molecular formula C11H10N2O B189508 4-Methoxy-2-phenylpyrimidine CAS No. 33630-20-5

4-Methoxy-2-phenylpyrimidine

Cat. No.: B189508
CAS No.: 33630-20-5
M. Wt: 186.21 g/mol
InChI Key: SDWDRRVMYUWAEY-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenylpyrimidine is an aromatic heterocyclic compound with the molecular formula C₁₁H₁₀N₂O. It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the fourth position and a phenyl group at the second position of the pyrimidine ring.

Scientific Research Applications

4-Methoxy-2-phenylpyrimidine has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, Methoxy-4-pyridinecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methoxy-2-phenylpyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on developing novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenylpyrimidine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the fourth position. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The methoxy and phenyl groups contribute to its binding affinity and specificity. The pathways involved can include inhibition of inflammatory mediators or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-2-phenylpyrimidine is unique due to the specific positioning of the methoxy and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWDRRVMYUWAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355808
Record name 4-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-20-5
Record name 4-methoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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